3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, and a carboxamide group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield amines.
Scientific Research Applications
3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole-5-carboxamide: Lacks the N-(4-methylphenyl) group.
1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the amino group.
3-amino-1-methyl-1H-pyrazole-4-carboxamide: Has a different position for the carboxamide group.
Uniqueness
The presence of both the amino group and the N-(4-methylphenyl) group in 3-amino-1-methyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide may confer unique chemical properties and biological activities compared to similar compounds. This uniqueness could be explored through comparative studies.
Properties
IUPAC Name |
5-amino-2-methyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-5-9(6-4-8)14-12(17)10-7-11(13)15-16(10)2/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAQNGCDPXHRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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